![molecular formula C19H19N3O4 B2689887 2-methyl-3-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide CAS No. 896366-23-7](/img/structure/B2689887.png)
2-methyl-3-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide
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Overview
Description
Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . The obtained products can be purified, and the analysis of these products can be determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamides can be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .Scientific Research Applications
Synthesis and Anticancer Activity
Microwave-Assisted Synthesis : A study presented an efficient microwave-assisted synthesis method for producing polysubstituted 4H-pyran derivatives. These compounds were evaluated for their anticancer activity against various human cancer cell lines, demonstrating the potential of novel synthetic methods in accelerating the development of anticancer agents (S. Hadiyal et al., 2020).
Chemical Characterization and Applications
Optically Active Polyamides : Research on the synthesis and characterization of new optically active polyamides containing specific functional groups showed promising material properties. These studies contribute to the development of materials with potential applications in various fields, including electronics and pharmaceuticals (K. Faghihi et al., 2010).
Novel Reaction Mechanisms
Ce(iii)-Catalyzed Synthesis : A Ce(iii)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins was described, showcasing a method that broadens the scope of substrates in the absence of additives and external oxidants. This reaction mechanism highlights the versatility and efficiency of rare-earth-metal-catalyzed reactions (Zhengwang Chen et al., 2018).
Environmental and Biological Impact
Genotoxicity Assessment : A study assessing the genotoxicity of various substances, including methyl-tert-butyl ether and benzene, utilized comet assay techniques on human lymphocytes. This research underlines the importance of evaluating the potential DNA-damaging effects of chemical compounds, which is crucial for understanding their safety and environmental impact (Colin S. Chen et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-6-8-15(9-7-12)21-11-14(10-18(21)23)20-19(24)16-4-3-5-17(13(16)2)22(25)26/h3-9,14H,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNAQBVGUSJWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide |
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